molecular formula C13H8BrN B3026648 3-(3-Bromophenyl)benzonitrile CAS No. 1040141-34-1

3-(3-Bromophenyl)benzonitrile

Cat. No.: B3026648
CAS No.: 1040141-34-1
M. Wt: 258.11 g/mol
InChI Key: ZGFNNKFDFLYWQM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles. It consists of a benzonitrile core with a bromine atom attached to the third position of the phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 3-(3-Bromophenyl)benzonitrile in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. It is possible that the compound could interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not currently known. It is possible that the compound could be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzonitrile: One common method involves the bromination of benzonitrile using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzonitrile.

Industrial Production Methods: Industrial production of 3-(3-Bromophenyl)benzonitrile often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or alkoxide salts are commonly used under mild to moderate temperature conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.

    Oxidation Products: Benzoic acids or benzamides.

    Reduction Products: Benzylamines or benzyl alcohols.

Scientific Research Applications

Chemistry: 3-(3-Bromophenyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and probes used in studying cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry: It is utilized in the production of advanced materials, dyes, and agrochemicals due to its versatile reactivity and stability .

Comparison with Similar Compounds

    3-Bromobenzonitrile: Similar in structure but lacks the additional phenyl ring.

    4-Bromobenzonitrile: Bromine atom is positioned at the fourth position instead of the third.

    3-(4-Bromophenyl)benzonitrile: Bromine atom is attached to the fourth position of the phenyl ring.

Uniqueness: 3-(3-Bromophenyl)benzonitrile is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

3-(3-bromophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFNNKFDFLYWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040141-34-1
Record name 3'-Bromo[1,1'-biphenyl]-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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